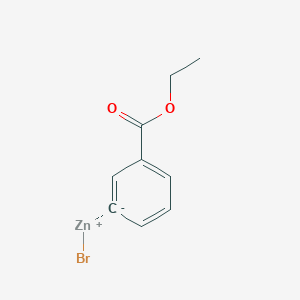
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of 3-ethoxycarbonylphenylzinc bromide in tetrahydrofuran (THF) at a concentration of 0.50 M. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenylzinc bromide typically involves the reaction of 3-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromoethyl benzoate+Zn→3-Ethoxycarbonylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylphenylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products: The major products formed from reactions involving 3-ethoxycarbonylphenylzinc bromide depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction with an alkyl halide, the product would be a substituted aromatic compound.
Applications De Recherche Scientifique
3-Ethoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 3-ethoxycarbonylphenylzinc bromide exerts its effects involves the transfer of the ethoxycarbonylphenyl group to an electrophile. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.
Comparaison Avec Des Composés Similaires
- 4-Ethoxycarbonylphenylzinc bromide
- 2-Ethoxycarbonylphenylzinc bromide
- 3-Methoxycarbonylphenylzinc bromide
Comparison: 3-Ethoxycarbonylphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions.
Propriétés
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAIKLQEZUTMG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

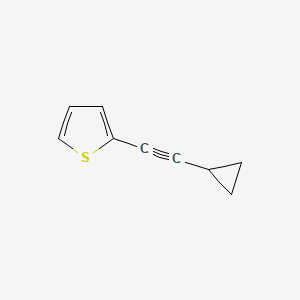
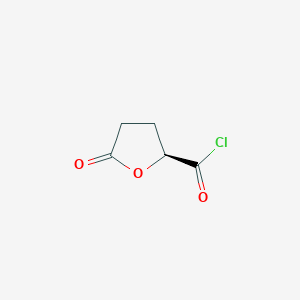
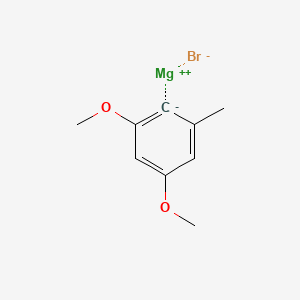

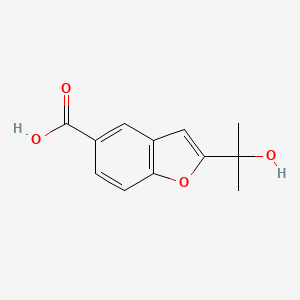
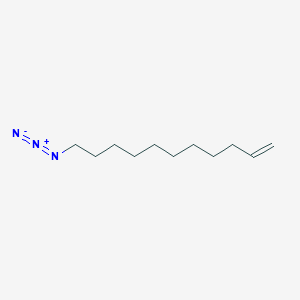
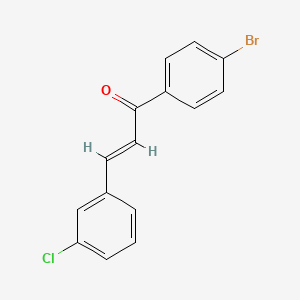
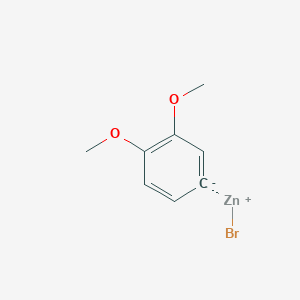
![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)

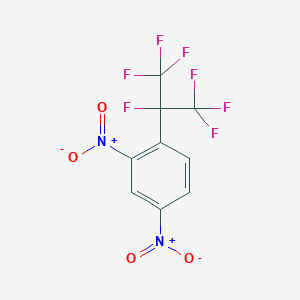

![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)
